Product packaging for (R)-N-Methylsalsolinol(Cat. No.:CAS No. 53622-84-7)

(R)-N-Methylsalsolinol

Cat. No.: B1253368
CAS No.: 53622-84-7
M. Wt: 193.24 g/mol
InChI Key: RKMGOUZXGHZLBJ-SSDOTTSWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-N-Methylsalsolinol (CAS 53622-84-7) is an endogenous catechol isoquinoline derivative recognized for its significant role in neuroscience research. This dopamine-derived compound is a key molecule in studying the pathogenesis of Parkinson's disease, as it is considered one of the most potent endogenous neurotoxins among isoquinolines and has been found in the human brain . Its mechanism of neurotoxicity involves the induction of apoptosis, initiated by mitochondrial permeability transition, and the production of hydroxyl radicals, leading to oxidative stress . Research also indicates it can inhibit mitochondrial complex I, disrupting cellular energy metabolism . Furthermore, its metabolic precursor, N-methyl-(R)-salsolinol, has been shown to interact with dopamine D2 receptors, suggesting a complex role in dopaminergic signaling . While often investigated for its toxic properties, recent studies highlight a concentration-dependent dual nature, with evidence of neuroprotective effects in certain in vitro models . This compound is presented for research applications only, strictly for use in laboratory studies. It is not intended for diagnostic, therapeutic, or any human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15NO2 B1253368 (R)-N-Methylsalsolinol CAS No. 53622-84-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53622-84-7

Molecular Formula

C11H15NO2

Molecular Weight

193.24 g/mol

IUPAC Name

(1R)-1,2-dimethyl-3,4-dihydro-1H-isoquinoline-6,7-diol

InChI

InChI=1S/C11H15NO2/c1-7-9-6-11(14)10(13)5-8(9)3-4-12(7)2/h5-7,13-14H,3-4H2,1-2H3/t7-/m1/s1

InChI Key

RKMGOUZXGHZLBJ-SSDOTTSWSA-N

SMILES

CC1C2=CC(=C(C=C2CCN1C)O)O

Isomeric SMILES

C[C@@H]1C2=CC(=C(C=C2CCN1C)O)O

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1C)O)O

Other CAS No.

53622-84-7

physical_description

Solid

Synonyms

(+)-salsoline
(-)-salsoline
(S)-salsoline
1(R),2(N)-dimethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline
7-O-methylsalsolinol
D-salosine
methylsalsolinol
N-methyl-(R)-salsolinol
salsoline
salsoline (-)-form
salsoline hydrochloride
salsoline hydrochloride, (R)-isomer
salsoline hydrochloride, (S)-isomer
salsoline hydrochloride, hydrate (4:4:1)

Origin of Product

United States

Endogenous Formation and Biological Distribution of R N Methylsalsolinol

Biosynthetic Pathways and Precursors

The synthesis of (R)-N-Methylsalsolinol begins with the formation of its precursor, (R)-salsolinol. This initial step can occur through two primary mechanisms.

The primary endogenous route for producing (R)-salsolinol is through a stereoselective enzymatic reaction. nih.gov This process is catalyzed by an enzyme named (R)-salsolinol synthase, which facilitates the condensation of dopamine (B1211576) and acetaldehyde (B116499) to exclusively form the (R)-enantiomer of salsolinol (B1200041). nih.govresearchgate.netwikipedia.orgimrpress.com The existence of this enzyme has been proposed due to the predominance of (R)-salsolinol over the (S)-enantiomer in human brain tissue. nih.gov Research has identified (R)-salsolinol synthase activity in the brains of rats, with notable activity in the striatum and substantia nigra. researchgate.net This enzyme, purified from rat brain, is a ubiquitin-like protein with a molecular weight of 8622.29 Da and consists of 77 amino acids. acs.org Overexpression of this enzyme in eukaryotic cells leads to a significant increase in salsolinol production, confirming its catalytic function. acs.org

Enzymatic Formation Mechanisms (e.g., (R)-salsolinol synthase pathway) [1, 2, 3, 6, 7, 20]

Metabolic Conversion to this compound

Once formed, (R)-salsolinol undergoes further metabolic conversion to become this compound.

The conversion of (R)-salsolinol to this compound is catalyzed by a specific N-methyltransferase. wikipedia.orguj.edu.plimrpress.com This enzyme, referred to as neutral (R)-salsolinol N-methyltransferase, has been identified in human brain homogenates and demonstrates activity at different optimal pH values, including 7.0 and 8.4. nih.govuj.edu.pl It specifically catalyzes the N-methylation of the (R)-enantiomer of salsolinol, while not acting on the (S)-enantiomer. uj.edu.pl The presence and activity of this enzyme have been confirmed in vivo in the rat brain. nih.govuj.edu.pl This N-methylation step is crucial as it is a prerequisite for the subsequent bioactivation of the molecule. uj.edu.pl

This compound can be further metabolized through oxidation to form the 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ+). nih.govwikipedia.orguj.edu.pl This oxidation can occur both non-enzymatically through autoxidation and enzymatically, catalyzed by an oxidase that is sensitive to semicarbazide. nih.govuj.edu.pl The formation of DMDHIQ+ is a significant metabolic step, as this ion is structurally analogous to the neurotoxin MPP+ (1-methyl-4-phenylpyridinium), which is known to induce symptoms of parkinsonism. spandidos-publications.comomicsonline.org This oxidative product is considered more cytotoxic than its precursor. ebi.ac.uk

Role of N-methyltransferase (e.g., neutral (R)-salsolinol N-methyltransferase) [3, 8, 9, 14]

Tissue and Subcellular Distribution in Experimental Models

Studies in experimental models, primarily rats, have shed light on the distribution of this compound and its metabolites within the body.

Following administration, N-methyl-(R)-salsolinol and its oxidized metabolite, DMDHIQ+, have been found to accumulate in the brain, particularly in the striatum and to a lesser extent, the substantia nigra. uj.edu.pl This suggests a specific uptake or retention mechanism in these dopaminergic regions. uj.edu.pl In various rodent brain regions, including the frontal cortex, ventral midbrain, striatum, hippocampus, and cerebellum, N-methyl-norsalsolinol has been detected at similar concentrations. ebi.ac.uk However, in normal human brains, this compound is more concentrated in the substantia nigra. ebi.ac.uk

At the subcellular level, research indicates that this compound is transported by retrograde axonal flow to the substantia nigra, where it accumulates as the oxidized ion. researchgate.net The fusion protein of salsolinol synthase has been observed within the cytoplasm of PC12 cells, suggesting it is a cytoplasmic protein. imrpress.com Furthermore, this compound and its oxidation product have been shown to inhibit oxidative phosphorylation, indicating an interaction with mitochondria. nih.gov This mitochondrial localization is a key factor in its cytotoxic mechanisms. researchgate.netnih.gov

Interactive Data Table: Key Enzymes and Metabolites

Central Nervous System Localization (e.g., nigrostriatal system)

This compound, a dopamine-derived compound, is found to be selectively distributed within the human brain, with a notable accumulation in the nigrostriatal system. nih.govebi.ac.uk This system, which includes the substantia nigra and the striatum, is rich in dopamine neurons. nih.govebi.ac.uk The specific localization of this compound and its oxidized derivatives in these regions suggests their potential involvement in the function of dopamine neurons under both normal and disease-related conditions. ebi.ac.uk

In studies comparing human brain tissues, the concentration of this compound was found to be concentrated in the substantia nigra and striatum. ebi.ac.uk Research on rodent models has also shown that following systemic administration, racemic N-Methylsalsolinol can cross the blood-brain barrier, with its levels being relatively high in the brain 2-6 hours after a single injection before gradually decreasing. nih.gov While one study noted similar tissue concentrations of N-methyl-norsalsolinol (a related compound) across various rodent brain regions, in normal human brains, it was concentrated in the substantia nigra and striatum. ebi.ac.uk

The presence and accumulation of these compounds in dopamine-rich areas like the nigrostriatal system has been a focus of research. nih.govacs.org It has been hypothesized that the stepwise reactions of N-methylation and oxidation lead to the specific distribution of these derivatives in the human nigro-striatum. ebi.ac.uk

Peripheral Systemic Presence (e.g., plasma, urine in experimental contexts)

This compound and its related compounds are not confined to the central nervous system and have been detected in peripheral systems. Salsolinol, the precursor to N-Methylsalsolinol, has been identified in human plasma and urine. nih.gov Specifically, this compound has been found in the urine and cerebrospinal fluid of patients with Parkinson's disease. imrpress.commdpi.comnih.gov

In experimental animal models, studies have shown the presence of these compounds in various bodily fluids. For instance, after systemic administration to rats, racemic N-Methylsalsolinol was detected in the brain, indicating its ability to be present in the periphery and cross the blood-brain barrier. nih.gov A metabolomics study on mice administered with colistin (B93849) identified this compound as one of the metabolites with altered levels in the kidney. frontiersin.org Furthermore, research on in vitro produced bovine embryos detected both (S)-N-Methylsalsolinol and this compound in the culture medium, highlighting their presence in a non-neural biological environment. nih.gov

While some studies have reported no significant difference in the plasma levels of (R)- and (S)-salsolinol between untreated de novo Parkinson's disease patients and healthy controls, another study noted that plasma levels of (R)-salsolinol were inversely related to the disease duration and severity. acs.org

Factors Influencing Endogenous Levels in Experimental Systems

Metabolic Regulation in Vitro and In Vivo (Animal Models)

The endogenous levels of this compound are subject to metabolic regulation, as demonstrated in both in vitro cell cultures and in vivo animal models. The synthesis of this compound is a multi-step enzymatic process. ebi.ac.uk

In Vitro Studies: In vitro experiments using human brain homogenates have demonstrated the N-methylation of salsolinol to N-methyl-salsolinol. nih.gov Cell culture models, such as those using human dopaminergic SH-SY5Y cells or PC12 cells, are frequently employed to study the metabolism and effects of these compounds. nih.govimrpress.com For example, in PC12 cells, the production of salsolinol and its subsequent methylation to N-methyl-salsolinol can be measured. imrpress.com These models allow for the investigation of specific enzymatic pathways and the influence of various factors on the production of this compound.

In Vivo Animal Models: Animal models, primarily in rats, have been crucial in understanding the in vivo metabolism of this compound. nih.govnih.gov Studies have shown that systemically administered racemic N-Methylsalsolinol is distributed to the brain and subsequently eliminated. nih.gov These models are instrumental for studying the tissue-specific expression and regulation of metabolic processes. nih.gov For example, rat models of diabetes have been used to investigate changes in the levels of salsolinol-like compounds. spandidos-publications.com Animal models of neurodegenerative diseases are also utilized to explore the role of these endogenous compounds in disease states. mdpi.comfrontiersin.org The use of techniques like microdialysis in the rat brain has allowed for the in vivo identification of (R)-salsolinol and (R)-N-methyl-salsolinol. nih.gov

The activity of the enzymes involved in the synthesis of this compound is a key regulatory point. For instance, the activity of a neutral (R)-salsolinol N-methyltransferase, which is a key enzyme in the biosynthesis of this compound, has been shown to increase in the lymphocytes of parkinsonian patients. nih.gov

Influence of Precursors and Co-factors (e.g., dopamine, acetaldehyde)

The formation of this compound is critically dependent on the availability of its precursors, primarily dopamine and acetaldehyde. ebi.ac.uknih.gov The initial step in its biosynthesis is the condensation of dopamine with acetaldehyde to form (R)-salsolinol. ebi.ac.ukspandidos-publications.com This reaction can occur non-enzymatically through a Pictet-Spengler reaction, which yields a racemic mixture of (R)- and (S)-salsolinol, or through a stereoselective enzymatic synthesis mediated by (R)-salsolinol synthase, which produces the (R)-enantiomer. acs.orgnih.gov

The concentration of (R)-salsolinol, and consequently this compound, is thought to be largely dependent on the brain concentrations of dopamine and acetaldehyde. nih.gov Areas with increased dopamine synthesis and turnover tend to have higher concentrations of both (R)- and (S)-salsolinol. nih.gov

The table below summarizes the key molecules involved in the endogenous formation of this compound and their roles.

MoleculeRole
Dopamine A primary precursor that condenses with acetaldehyde to form salsolinol. ebi.ac.uknih.govspandidos-publications.com
Acetaldehyde A co-precursor that reacts with dopamine in the initial condensation step. ebi.ac.uknih.govspandidos-publications.com
(R)-Salsolinol The direct precursor to this compound, formed from dopamine and acetaldehyde. ebi.ac.ukspandidos-publications.com
(R)-Salsolinol Synthase An enzyme that catalyzes the stereoselective synthesis of (R)-salsolinol. acs.orgnih.gov
(R)-Salsolinol N-methyltransferase An enzyme that catalyzes the N-methylation of (R)-salsolinol to form this compound. ebi.ac.ukspandidos-publications.com

Molecular and Cellular Mechanisms of R N Methylsalsolinol Interaction

Interactions with Neurotransmitter Systems in Experimental Models

(R)-N-Methylsalsolinol, a dopamine-derived compound, has been shown to significantly modulate the dopaminergic system. researchgate.netnih.gov In vivo microdialysis studies in rats have demonstrated that the perfusion of (R)-salsolinol, the precursor to this compound, leads to the release of dopamine (B1211576). researchgate.net This suggests that this compound may influence dopaminergic signaling by increasing the extracellular concentration of dopamine. Further studies in rats have indicated that racemic N-Methylsalsolinol can suppress spontaneous locomotor activity and prevent the locomotor stimulation induced by the dopamine agonist apomorphine, suggesting a regulatory role in dopaminergic activity. nih.gov The compound has been found to accumulate in the nigrostriatal system of the human brain. nih.gov While some studies have proposed its contribution to the degeneration of dopaminergic neurons, others suggest it may be more involved in the regulation of dopaminergic activity rather than inducing parkinsonian-type changes. nih.gov

Evidence from experimental models suggests that the influence of this compound and its precursor extends beyond the dopaminergic system. Perfusion of the rat brain with (R)-salsolinol has been observed to cause the release of 5-hydroxytryptamine (serotonin), indicating a potential interaction with the serotonergic system. researchgate.net Additionally, there are indications of a possible interplay with the cholinergic system, which is involved in the balance between dopamine and acetylcholine (B1216132) in the brain. semanticscholar.org The broader implications of these interactions with other neurotransmitter systems are an area of ongoing investigation.

Dopaminergic System Modulation [13, 21]

Receptor and Ion Channel Modulation

The interaction of this compound with various receptors has been investigated using cellular assays and computational modeling. Molecular docking studies predict that this compound exhibits a weaker binding affinity for the dopamine D2 receptor compared to its non-methylated counterpart, (R)-salsolinol. acs.org The predicted binding mode of this compound at the D2 receptor involves an interaction with the amino acid residue His393. acs.org In contrast, its precursor, (R)-salsolinol, has been shown to have a very low affinity for D2 and D3 receptors, with Ki values above 100 μM. nih.gov

Beyond the dopaminergic system, (R)-salsolinol and its S-enantiomer have been identified as agonists of the μ-opioid receptor, activating the Gi protein-adenylate cyclase pathway. nih.govfrontiersin.org This interaction is similar to that of morphine, as suggested by in silico analysis. frontiersin.org

Table 1: Receptor Binding and Functional Activity of Salsolinol (B1200041) Derivatives

Compound Receptor Binding Affinity (Ki) Functional Activity Reference
(R)-Salsolinol Dopamine D2 > 100 µM - nih.gov
(R)-Salsolinol Dopamine D3 > 100 µM - nih.gov
(S)-Salsolinol Dopamine D2 4.79 ± 1.8 µM Agonist nih.gov
(S)-Salsolinol Dopamine D3 0.48 ± 0.09 µM - nih.gov
(R)-Salsolinol µ-Opioid EC50 = 6 x 10⁻⁴ M Agonist frontiersin.org
(S)-Salsolinol µ-Opioid EC50 = 9 x 10⁻⁶ M Agonist frontiersin.org
This compound Dopamine D2 Weaker than (R)-salsolinol - acs.org

The cytotoxicity induced by this compound in human neuroblastoma SH-SY5Y cells has been linked to alterations in calcium (Ca2+) homeostasis. researchgate.net An increase in intracellular calcium has been associated with neuronal cell death. researchgate.net Studies have suggested that the transient receptor potential canonical 1 (TRPC1) channel may play a cytoprotective role against the toxicity of this compound. researchgate.net The precise mechanisms by which this compound modulates the activity of this and potentially other ion channels are still under investigation.

Ligand Binding Profile in Cellular Assays (e.g., dopamine D2 receptors) [7, 21]

Intracellular Signaling Pathway Alterations

This compound has been shown to induce apoptosis in dopaminergic neuroblastoma SH-SY5Y cells through the activation of intracellular signaling cascades. nih.gov This process is initiated in the mitochondria and involves the activation of caspase-3, a key executioner enzyme in apoptosis. researchgate.net Furthermore, this compound can induce the mitochondrial permeability transition, a critical event in the apoptotic pathway. researchgate.net The compound has also been found to cause more profound DNA damage compared to its (S)-enantiomer, which is indicative of oxidative stress-initiated apoptosis. acs.org

While the direct effect of this compound on cyclic adenosine (B11128) monophosphate (cAMP) signaling is not fully elucidated, its precursor's S-enantiomer, (S)-salsolinol, has been shown to act as an agonist of D2-like receptors, leading to an inhibition of basal cAMP production. nih.gov This suggests that salsolinol derivatives can modulate this important second messenger pathway, although the specific effects of the this compound enantiomer require further clarification.

Table 2: Summary of Intracellular Effects of this compound

Cellular Process Effect Experimental Model Reference
Apoptosis Induction SH-SY5Y cells nih.gov
Caspase-3 Activation SH-SY5Y cells researchgate.net
Mitochondrial Permeability Transition Induction SH-SY5Y cells researchgate.net
DNA Damage Induction - acs.org

Protein Kinase Activity Modulation

The direct modulation of protein kinase activity by this compound is an area of ongoing investigation, with current research suggesting indirect interactions rather than direct enzymatic inhibition or activation. Protein kinases, such as Protein Kinase C (PKC), are crucial in signal transduction, controlling cellular processes like survival and death. nih.gov Typically, PKC's role is linked to neurodegeneration when its activity is enhanced. nih.gov

Some evidence points to the involvement of the PKC pathway in the apoptotic processes initiated by neurotoxins. dntb.gov.ua For instance, Type A monoamine oxidase (MAO-A), an enzyme located on the outer mitochondrial membrane, has been found to bind this compound, which subsequently induces apoptosis in dopaminergic SH-SY5Y cells. niph.go.jp While this process leads to cell death, a hallmark of neurotoxin activity, the direct phosphorylation or dephosphorylation of specific kinases by this compound itself has not been definitively established.

Furthermore, computational studies, or in silico analyses, have proposed that salsolinol enantiomers may interact with dopamine D2 receptors. acs.org These receptors are G-protein coupled and are known to influence intracellular signaling cascades that involve protein kinases like PKA. acs.org However, experimental verification of this interaction and its downstream consequences for protein kinase activity specifically for this compound is still required.

Second Messenger System Perturbations

This compound's impact on second messenger systems, critical intermediaries in cellular signaling, appears to be complex and is not yet fully elucidated. Second messenger systems, such as the cyclic AMP (cAMP) pathway and the phosphoinositide signaling system, translate extracellular signals into intracellular responses. nih.govcusabio.com

Research on related compounds offers some insight. For example, the (S)-enantiomer of salsolinol has been shown to reduce intracellular cAMP levels in pituitary cells, whereas the (R)-enantiomer did not have the same effect. nih.gov This suggests a stereospecific interaction with components of the cAMP signaling cascade. nih.gov The cAMP/PKA pathway is a major signaling cascade where cAMP activates PKA, which in turn phosphorylates various downstream targets, including transcription factors that regulate gene expression. nih.govresearchgate.net

The potential interaction of salsolinol derivatives with dopamine D2 receptors also suggests a possible mechanism for perturbing second messenger systems. acs.org Activation of D2-like receptors can inhibit adenylyl cyclase, the enzyme responsible for cAMP production, thereby decreasing intracellular cAMP levels. acs.org If this compound interacts with these receptors, it could theoretically modulate cAMP-dependent signaling pathways. However, direct evidence confirming that this compound specifically perturbs the cAMP or phosphoinositide pathways is limited, and this remains an active area for further research.

Mitochondrial Function and Bioenergetics in Cellular Models

This compound significantly impacts mitochondrial integrity and function, targeting several key processes that are essential for cellular energy production and survival.

Electron Transport Chain Complex Inhibition (e.g., Complex I)

A primary mechanism of this compound-induced toxicity is the inhibition of the mitochondrial electron transport chain (ETC). Evidence suggests that N-methylated salsolinol derivatives are potent inhibitors of mitochondrial respiration. uj.edu.pl Specifically, these compounds have been shown to inhibit the activity of Complex I (NADH:ubiquinone oxidoreductase). uj.edu.plresearchgate.net This inhibition disrupts the flow of electrons, which is a critical step in the process of oxidative phosphorylation. nih.gov The oxidation of N-methylated derivatives to their corresponding isoquinolinium ions appears to augment this inhibitory potency. uj.edu.pl

Interestingly, there is some conflicting research, with one study suggesting that salsolinol inhibits Complex II (succinate-Q reductase) rather than Complex I. uj.edu.pl This discrepancy highlights the need for further investigation to clarify the precise molecular targets within the ETC. The inhibition of ETC complexes is a significant event, as it not only cripples energy production but also leads to the generation of damaging reactive oxygen species.

ParameterFindingCell/System Model
Target Mitochondrial Complex ISH-SY5Y cells
Effect Inhibition of NADH-linked respirationSH-SY5Y cells
Potentiation Oxidation to N-methylisoquinolinium ion enhances toxicity-
Conflicting Data One study reported inhibition of Complex II, not Complex ISH-SY5Y cells

ATP Production and Mitochondrial Respiration Alterations

As a direct consequence of ETC inhibition, this compound impairs mitochondrial respiration and severely curtails the cell's ability to produce ATP. nih.gov Studies using dopaminergic SH-SY5Y cells have demonstrated that exposure to salsolinol and its N-methylated derivative leads to a significant, dose-dependent decrease in intracellular ATP levels. uj.edu.plnih.gov This impairment of cellular energy production compromises numerous vital cellular functions and can ultimately trigger cell death pathways. uj.edu.plnih.gov The reduction in ATP levels is a key factor in the neurotoxic profile of this compound.

ParameterFindingCell/System Model
Mitochondrial Respiration Inhibition of oxidative phosphorylation. nih.govDifferentiated SH-SY5Y cells
Intracellular ATP Significant decrease in ATP levels. nih.govSH-SY5Y cells
Mechanism Impairment of cellular energy production. uj.edu.plSH-SY5Y cells

Mitochondrial Permeability Transition (PT)

This compound is a potent inducer of the mitochondrial permeability transition (PT), a catastrophic event for the mitochondrion. nih.govnih.gov The PT involves the opening of a large, non-selective pore in the inner mitochondrial membrane, known as the mitochondrial permeability transition pore (PTP). physiology.org

In cellular models such as dopaminergic SH-SY5Y cells, this compound induces a reduction in the mitochondrial membrane potential (ΔΨm) in the early stages of apoptosis. nih.gov This effect is also observed in isolated rat liver mitochondria, where the compound causes mitochondrial swelling and a loss of ΔΨm, indicating a direct action on the mitochondria. nih.gov

Crucially, the induction of the PT by this compound can be prevented by the immunosuppressant drug Cyclosporin A, a characteristic inhibitor of the PTP. nih.govnih.gov Furthermore, the anti-apoptotic protein Bcl-2, which is known to inhibit PTP opening, also antagonizes the effects of this compound. nih.govphysiology.org This demonstrates that the mitochondrial permeability transition is an essential step in the apoptotic pathway triggered by this neurotoxin. nih.gov

Experimental ConditionObservationInhibitorsCell/System Model
This compound ExposureReduction in mitochondrial membrane potential (ΔΨm). nih.govCyclosporin A, Bcl-2. nih.govSH-SY5Y Cells
This compound ExposureInduction of mitochondrial swelling. nih.govCyclosporin A, Bcl-2. nih.govIsolated Rat Liver Mitochondria
This compound ExposureApoptosis Induction. nih.govCyclosporin A, Bcl-2. nih.govSH-SY5Y Cells

Oxidative Stress and Redox Homeostasis Disturbances

A major consequence of this compound's effect on mitochondria is the induction of significant oxidative stress and the disruption of cellular redox homeostasis. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products. nih.gov

Studies have shown that this compound treatment leads to an increased production of ROS in neuronal cells. nih.govnih.gov The primary species implicated is the highly reactive hydroxyl radical (•OH). nih.gov This surge in ROS leads to oxidative damage to vital cellular components. vulcanchem.com

Concurrently, this compound depletes the cell's primary non-enzymatic antioxidant, glutathione (B108866) (GSH). nih.gov The decrease in GSH levels further cripples the cell's antioxidant defense system, exacerbating the state of oxidative stress. researchgate.netnih.gov This oxidative assault is a key initiator of the DNA damage and apoptotic cell death observed in dopaminergic neurons exposed to this compound. acs.org The cytotoxicity of the compound can be mitigated by antioxidants, confirming the central role of oxidative stress in its mechanism of action. nih.gov

ParameterEffect of this compoundCell/System Model
Reactive Oxygen Species (ROS) Increased production, specifically hydroxyl radical (•OH). nih.govDifferentiated SH-SY5Y cells
Glutathione (GSH) Significant decrease in intracellular levels. nih.govSH-SY5Y cells
Cellular Consequence Oxidative damage to cellular components, initiation of apoptosis. acs.orgvulcanchem.comNeuronal cells
Protective Agents Antioxidants (e.g., reduced glutathione, catalase, N-acetylcysteine). nih.govnih.govDifferentiated SH-SY5Y cells

Reactive Oxygen Species Generation (e.g., hydroxyl radical)

The interaction of this compound (NMSAL) at the cellular level is significantly characterized by its capacity to induce oxidative stress through the generation of reactive oxygen species (ROS). A primary mechanism involves the non-enzymatic oxidation of NMSAL. This process converts NMSAL into its corresponding isoquinolinium ion, 1,2-dimethyl-6,7-dihydroxyisoquinolinium ion (DMDHIQ⁺) mdpi.com.

Crucially, this oxidation reaction is accompanied by the formation of highly reactive hydroxyl radicals (•OH) mdpi.com. The production of these radicals is considered a key factor in the cytotoxicity of NMSAL. Studies have demonstrated that the presence of antioxidants, which can scavenge these ROS, reduces the cell death caused by NMSAL, underscoring the central role of oxidative stress in its mechanism of action. The generation of hydroxyl radicals from NMSAL can be enhanced by the presence of metal ions like iron (II).

Research using human dopaminergic neuroblastoma SH-SY5Y cells has shown that the cytotoxicity of NMSAL is directly linked to the generation of ROS, with the hydroxyl radical being the major species responsible for the damaging effects mdpi.com. This oxidative stress is believed to be a primary initiator of the downstream cellular damage observed following exposure to the compound.

Antioxidant Defense System Modulation (e.g., glutathione depletion)

The surge in reactive oxygen species initiated by this compound directly impacts the cell's endogenous antioxidant defense systems. These systems, which are crucial for maintaining redox homeostasis, can become overwhelmed. A key target of this oxidative onslaught is glutathione (GSH), a major cellular antioxidant.

Studies have reported that exposure to salsolinol and its derivatives leads to a significant decrease in intracellular GSH levels researchgate.net. The oxidation of NMSAL and the subsequent production of ROS consume cellular antioxidants like reduced glutathione researchgate.net. This depletion of the glutathione pool compromises the cell's ability to neutralize free radicals, leading to a state of heightened oxidative stress and rendering the cell more vulnerable to damage.

The protective effects observed when antioxidants are co-administered with NMSAL further highlight this mechanism. The ability of antioxidants to mitigate NMSAL-induced cytotoxicity suggests that the compound's harmful effects are heavily dependent on its ability to disrupt the natural antioxidant balance within the cell researchgate.netacs.org. Salsolinol has been shown to cause oxidative stress by increasing ROS production and decreasing glutathione levels in SH-SY5Y cells researchgate.net.

Proteostasis Network and Protein Aggregation Phenomena

The oxidative stress and subsequent oxidative damage to proteins induced by this compound are intrinsically linked to the cellular proteostasis network. This network is responsible for maintaining the health of the cellular proteome through protein folding, refolding, and degradation. Oxidatively modified proteins are often thermodynamically unstable, leading to misfolding and a high propensity for aggregation nih.gov. There is compelling evidence for a tight link between oxidative stress and protein aggregation processes nih.gov.

Chaperone System Interactions

Molecular chaperones, including heat shock proteins (HSPs), are the first line of defense against protein misfolding. They bind to unfolded or misfolded proteins, preventing their aggregation and facilitating their correct refolding mdpi.com. In conditions of oxidative stress, such as that induced by NMSAL, the demand on the chaperone system increases significantly. While direct binding studies between NMSAL and specific chaperones are not extensively detailed in the available literature, the known consequence of NMSAL-induced oxidative stress is protein damage, which would invariably trigger an interaction with the chaperone machinery nih.govmdpi.com. The cellular response to a high load of misfolded proteins involves the upregulation of chaperone expression, regulated by transcription factors like the Heat-Shock Factor (HSF) oatext.com.

Ubiquitin-Proteasome System Influence

When chaperone-mediated refolding fails or is overwhelmed, misfolded proteins are targeted for degradation, primarily via the ubiquitin-proteasome system (UPS). The UPS involves tagging substrate proteins with ubiquitin, which marks them for destruction by the 26S proteasome rsc.org. Oxidative stress can impair the function of the UPS, contributing to the accumulation of toxic protein aggregates. Conversely, the UPS is essential for clearing oxidatively damaged proteins to maintain cellular homeostasis mdpi.com. Although direct modulation of UPS components by this compound is not specifically elucidated, the oxidative damage it causes creates a substrate load for the UPS. Pathological conditions associated with oxidative stress and protein aggregation often feature impairment of the ubiquitin-proteasome system acs.orgnih.gov.

Autophagy-Lysosome Pathway Modulation

The autophagy-lysosome pathway is another critical degradation system, particularly for large protein aggregates and damaged organelles that are too large for the proteasome. Autophagy involves sequestering cytoplasmic components into double-membraned vesicles called autophagosomes, which then fuse with lysosomes for degradation . This process is vital for clearing protein aggregates that can result from NMSAL-induced oxidative stress dntb.gov.ua. Similar to the UPS, the autophagy pathway is a key component of the cellular response to oxidative damage. Deficiencies in this pathway can exacerbate the accumulation of damaged components and contribute to cytotoxicity. The interplay between oxidative stress, mitochondrial damage, and flawed autophagy is a common feature in cellular pathology .

DNA Damage Induction

This compound has been identified as an agent capable of inducing significant DNA damage, a process that can trigger apoptotic cell death. Studies using a single-cell gel electrophoresis (comet) assay on human dopaminergic neuroblastoma SH-SY5Y cells revealed that NMSAL induces DNA damage acs.org. This effect was found to be stereospecific, with the (R)-enantiomer of N-methylsalsolinol causing profoundly more damage to DNA than the (S)-enantiomer researchgate.netacs.org.

Data Tables

Table 1: Summary of Cellular Effects of this compound

Cellular ProcessEffect of this compoundKey Mediators/ObservationsSupporting References
ROS Generation IncreaseProduction of hydroxyl radical (•OH) during oxidation to DMDHIQ⁺. mdpi.com
Antioxidant Defense DepletionSignificant decrease in reduced glutathione (GSH) levels. researchgate.net
Proteostasis DisruptionOxidative stress leads to protein damage and aggregation, engaging chaperones and degradation pathways. acs.orgnih.govnih.gov
DNA Integrity DamageInduces DNA damage, particularly by the (R)-enantiomer, leading to apoptosis. researchgate.netacs.orgscilit.com

Table 2: Experimental Observations of N-Methylsalsolinol in SH-SY5Y Cells

CompoundConcentrationObservationReference
N-Methyl-(R)-salsolinolNot specifiedInduces DNA damage, more profoundly than the (S)-enantiomer. acs.org
N-Methyl-(R)-salsolinolNot specifiedInduces apoptosis via activation of the mitochondrial cascade. researchgate.netnih.gov
N-Methyl-(R)-salsolinolUp to 750 µMShowed no significant toxicity in an MTS assay after 48h incubation. acs.orgnih.gov
N-Methyl-(R)-salsolinol864 µMCalculated IC₅₀ (half-maximal inhibitory concentration) in an MTS assay. acs.org

Neurobiological and Systemic Alterations in Experimental Models

Neuronal Viability and Apoptosis in Primary Cultures and Cell Lines

(R)-N-Methylsalsolinol has been shown to induce apoptotic cell death in differentiated human dopaminergic neuroblastoma SH-SY5Y cells. nih.gov The neurotoxic effects of this compound are concentration-dependent, and differentiated cells exhibit greater sensitivity than undifferentiated ones. nih.gov Studies using a single-cell gel electrophoresis (comet) assay have quantitatively measured DNA damage, which was found to be dependent on both the concentration of this compound and the duration of incubation. nih.gov Morphological changes indicative of apoptosis have also been confirmed. acs.org

Interestingly, while some studies point to the neurotoxic potential of this compound, others have reported a lack of toxicity at certain concentrations. For instance, one study observed no toxic effect of this compound on SH-SY5Y neuroblastoma cells at concentrations up to 750 μM. nih.gov In fact, this particular study also highlighted a neuroprotective potential for the compound. nih.gov

The SH-SY5Y cell line is a frequently used in vitro model for studying dopaminergic neurotoxicity as these cells, particularly when undifferentiated, are considered to be reminiscent of immature catecholaminergic neurons and express dopaminergic neuronal markers. acs.org

Table 1: Effects of this compound on Neuronal Viability

Cell Line Concentration Effect Reference
Differentiated SH-SY5Y Concentration-dependent Induces apoptotic cell death nih.gov
SH-SY5Y Up to 750 μM No toxic effect observed nih.gov
SH-SY5Y 50 μM Neuroprotective effect against MPP+ induced damage acs.org

Mechanisms of Cell Death Induction (e.g., caspase-dependent apoptosis)

The cell death induced by this compound appears to be mediated, at least in part, through caspase-dependent apoptotic pathways. Apoptosis is a form of programmed cell death that can be initiated through extrinsic (death receptor-mediated) or intrinsic (mitochondrial-mediated) pathways, both of which converge on the activation of caspase enzymes. researchgate.netnih.gov Caspase-3 is a key executioner caspase that, once activated, cleaves various cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis. researchgate.net

Studies have shown that this compound can induce apoptosis in dopaminergic neurons. imrpress.com The process often involves oxidative stress, as indicated by the protective effects of radical scavengers against DNA damage. nih.gov This suggests that the generation of reactive oxygen species plays a role in initiating the apoptotic cascade. The involvement of an apoptotic process is further supported by the finding that cycloheximide, a protein synthesis inhibitor, can protect cells from DNA damage induced by the (R)-enantiomer of N-methylsalsolinol. acs.org

The intrinsic pathway of apoptosis is heavily regulated by the Bcl-2 family of proteins and involves the release of pro-apoptotic factors like cytochrome c from the mitochondria. nih.gov This release leads to the formation of the apoptosome and subsequent activation of caspase-9, which in turn activates executioner caspases like caspase-3. researchgate.netmdpi.com Research indicates that N-propargylamine can protect SH-SY5Y cells from apoptosis induced by this compound by stabilizing the mitochondrial membrane and inducing the anti-apoptotic protein Bcl-2. imrpress.com In contrast, the overexpression of Sal synthase, which leads to the production of salsolinol (B1200041) and subsequently this compound, has been shown to increase mitochondrial damage and the rate of apoptosis in PC12 cells. imrpress.com

Table 2: Key Mechanisms in this compound-Induced Apoptosis

Mechanism Observation Implication Reference
DNA Damage Dependent on concentration and incubation time. Indicates genotoxicity. nih.gov
Oxidative Stress Radical scavengers protect against DNA damage. Involvement of reactive oxygen species. nih.gov
Caspase Activation Implicated in the apoptotic process. Central role of caspases in executing cell death. researchgate.netnih.gov
Mitochondrial Pathway Stabilization of mitochondrial membrane by N-propargylamine is protective. Highlights the mitochondrion as a key player. imrpress.com
Bcl-2 Family Proteins Induction of anti-apoptotic Bcl-2 is protective. Regulation of apoptosis by Bcl-2 proteins. imrpress.com

Neuroprotective Strategies in Preclinical Studies (e.g., antioxidants, deprenyl)

Several strategies have been explored in preclinical studies to counteract the neurotoxic effects of this compound. These approaches primarily focus on mitigating oxidative stress and inhibiting apoptotic pathways.

Antioxidants have demonstrated efficacy in protecting against this compound-induced damage. Radical scavengers have been shown to prevent the DNA damage caused by this neurotoxin, underscoring the role of oxidative stress in its mechanism of action. nih.gov Natural compounds with antioxidant properties, such as those found in various phytonutrients, are being investigated for their neuroprotective potential against a range of neurodegenerative conditions where oxidative stress is a contributing factor. foodandnutritionjournal.orgmdpi.com For example, quercetin (B1663063) has been shown to reduce neuronal death by 40% in models of neurodegeneration. foodandnutritionjournal.org

Deprenyl (selegiline), a selective monoamine oxidase-B (MAO-B) inhibitor, has also been shown to be neuroprotective. d-nb.info It can reduce the DNA damage induced by this compound, suggesting that its protective effects may be partly due to the prevention of DNA damage. acs.org Selegiline has been found to possess neurotrophic and anti-apoptotic effects in various experimental models. d-nb.info It enhances the expression of the anti-apoptotic Bcl-2 protein family and pro-survival neurotrophic factors. nih.gov

Other compounds have also shown promise. N-propargylamine has been reported to protect SH-SY5Y cells from apoptosis induced by this compound by stabilizing the mitochondrial membrane and inducing the anti-apoptotic protein Bcl-2. imrpress.com Furthermore, a study demonstrated that this compound itself, at a concentration of 50 μM, exhibited a neuroprotective effect on SH-SY5Y cells damaged by the neurotoxin MPP+. acs.orgnih.gov

Glial Cell Activation and Neuroinflammation in Cellular and Animal Models

Glial cells, including microglia and astrocytes, are key players in the brain's immune response. nih.gov Chronic activation of these cells can lead to neuroinflammation, a process implicated in the pathogenesis of several neurodegenerative diseases. nih.govfrontiersin.org

Microglial Responses

Microglia are the primary immune cells of the central nervous system, constantly surveying their environment for signs of damage or infection. mdpi.com In response to pathological stimuli, microglia become activated, a process that can have both beneficial and detrimental consequences. nih.gov While some studies have investigated the role of microglia in response to various neurotoxins, specific research detailing the direct microglial response to this compound is an area that warrants further investigation. However, it is known that neuroinflammation mediated by microglial activation can be triggered by various stressors and is a factor in conditions like depression. mdpi.comnih.gov

Astrocytic Reactivity

Astrocytes, the most abundant glial cells in the brain, perform a wide range of essential functions, including providing metabolic support to neurons and maintaining the blood-brain barrier. wikipedia.org In response to injury or disease, astrocytes undergo a process known as reactive astrocytosis, characterized by changes in morphology and gene expression. frontiersin.orgaginganddisease.org This reactive state can be triggered by various signals, including those from activated microglia. frontiersin.org Like microglia, reactive astrocytes can have both neuroprotective and neurotoxic effects depending on the context. aginganddisease.org While the specific reactivity of astrocytes to this compound is not extensively detailed in the provided context, the general principles of astrocytic response to neuroinflammation and neurotoxins are well-established. frontiersin.orgfrontiersin.org

Synaptic Plasticity and Neurotransmission Modifications

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is fundamental to learning and memory. nih.govnih.gov This process can be influenced by various factors, including the activity of neurotransmitter systems and the presence of neurotoxic compounds.

While direct studies on the effects of this compound on synaptic plasticity and neurotransmission are not extensively covered in the provided search results, the compound's known impact on dopaminergic neurons suggests a potential for such modifications. Dopamine (B1211576) is a key modulator of synaptic plasticity in brain regions like the striatum. nih.gov Therefore, a neurotoxin that affects dopaminergic cell viability could indirectly alter synaptic function.

General mechanisms of synaptic plasticity involve both excitatory and inhibitory synapses. nih.govplos.org Long-term potentiation (LTP) and long-term depression (LTD) are the primary forms of long-lasting changes in synaptic strength. nih.gov These processes are often dependent on the activation of specific receptors, such as NMDA receptors for glutamate, and are modulated by neurotransmitters like dopamine and GABA. nih.gov Given that this compound is a dopamine-derived compound, it is plausible that it could interact with dopamine receptors or other components of the synaptic machinery, thereby influencing synaptic transmission and plasticity, though further research is needed to confirm this.

Long-Term Potentiation/Depression Studies

Long-term potentiation (LTP) and long-term depression (LTD) are fundamental processes of synaptic plasticity, representing the strengthening and weakening of synapses, respectively. These mechanisms are considered crucial for learning and memory nih.govwikipedia.org. The induction of LTP and LTD often involves the activation of N-methyl-D-aspartate (NMDA) receptors, leading to calcium influx and the initiation of intracellular signaling cascades nih.govnih.gov. While the neurotoxic and behavioral effects of this compound are linked to its impact on the dopaminergic system, which is known to modulate synaptic plasticity, direct studies investigating the specific effects of this compound on LTP and LTD are not extensively documented in the current scientific literature. The primary focus of research has been on its role in neurotoxicity and behavioral changes related to Parkinson's disease and addiction models.

Neurotransmitter Release and Reuptake Dynamics

This compound significantly alters the dynamics of neurotransmitter systems, particularly the dopaminergic pathway. Its actions are closely linked to its structural characteristics and its metabolic relationship with dopamine.

Research has shown that N-methyl-(R)-salsolinol leads to a notable decrease in dopamine concentrations within the striatum of animal models. nih.gov This reduction in dopamine levels is a key aspect of its neurotoxic profile. In addition to affecting dopamine, its precursor, (R)-salsolinol, has been observed to increase the concentration of acetylcholine (B1216132) in the striatum. nih.gov The mechanism underlying these alterations involves complex interactions with neurotransmitter synthesis, release, and reuptake processes.

The structural similarity of N-methylated salsolinol derivatives to the neurotoxin 1-methyl-4-phenylpyridinium (MPP+), the active metabolite of MPTP, suggests a potential interaction with the dopamine transporter (DAT). nih.gov MPP+ is known to accumulate selectively in dopaminergic neurons via DAT, where it then inhibits mitochondrial function. nih.gov This suggests that this compound may exert its effects by interfering with dopamine reuptake, although the precise mechanisms continue to be an area of investigation. The regulation of neurotransmitter levels is a critical function, maintained by a balance of synthesis, vesicular packaging, release, and subsequent removal from the synaptic cleft through reuptake transporters or enzymatic degradation. nih.govwikipedia.orgmsdmanuals.com Alterations in these processes, as induced by this compound, can have profound effects on neuronal function.

Table 1: Effects of this compound and its Precursor on Neurotransmitter Levels

CompoundExperimental ModelBrain RegionObserved EffectReference
N-methyl-(R)-salsolinolRatStriatumSignificant decrease in dopamine concentrations. nih.gov
(R)-salsolinolRatStriatumIncreased acetylcholine concentrations. nih.gov
(R)-salsolinolRatStriatumReduced concentrations of dopamine metabolites. nih.gov

Behavioral Phenotypes in Animal Models

Motor Function Assessments (e.g., parkinsonism, locomotor sensitization)

The administration of this compound and its derivatives in animal models has been shown to induce significant motor deficits, including syndromes that resemble parkinsonism. nih.gov This is consistent with its neurotoxic effects on the dopaminergic neurons of the substantia nigra, a critical brain region for motor control. nih.govfrontiersin.org The loss of these neurons is a hallmark of Parkinson's disease. nih.govnih.gov

Furthermore, the precursor molecule, (R)-salsolinol, has been demonstrated to cause locomotor sensitization. nih.govresearchgate.netnih.gov This phenomenon, characterized by a progressively enhanced motor-stimulant response upon repeated administration of a substance, is often used to model the neuroplastic changes associated with addiction. Studies in rats have shown that repeated administration of (R)-salsolinol, but not its (S)-enantiomer, leads to this sensitized locomotor activity. nih.govnih.gov This stereospecific effect highlights the precise biological interactions of the (R)-enantiomer within the brain's reward and motor pathways. researchgate.net

Cognitive and Affective Behavior Changes (e.g., conditioned place preference)

Beyond motor effects, this compound's metabolic precursor, (R)-salsolinol, induces significant changes in affective and motivational behaviors in animal models. A key paradigm used to assess these changes is conditioned place preference (CPP). CPP is a form of Pavlovian conditioning used to measure the motivational effects of objects or experiences, including drugs of abuse.

Research has unequivocally shown that repeated administration of (R)-salsolinol stereospecifically induces conditioned place preference in rats. nih.govresearchgate.netnih.gov This indicates that the compound has rewarding properties, as the animals learn to associate a specific environment with the presence of the substance and subsequently show a preference for that environment. In contrast, the (S)-salsolinol enantiomer does not produce this effect, reinforcing the specific role of the (R)-configuration in mediating these behavioral changes. nih.govnih.gov These findings suggest that (R)-salsolinol, and by extension its metabolic product this compound, can directly engage the neural circuits underlying reward and motivation.

Table 2: Behavioral Phenotypes Induced by (R)-Salsolinol in Animal Models

CompoundBehavioral TestAnimal ModelKey FindingReference
(R)-salsolinolLocomotor SensitizationRat (UChB, bred for alcohol drinking)Repeated administration leads to locomotor sensitization. researchgate.netnih.gov
(R)-salsolinolConditioned Place Preference (CPP)Rat (UChB, bred for alcohol drinking)Stereospecifically induces CPP, indicating rewarding properties. nih.govresearchgate.netnih.gov
(S)-salsolinolLocomotor Sensitization & CPPRat (UChB, bred for alcohol drinking)Did not influence either locomotor activity or place preference. nih.govnih.gov

Analytical Methodologies for R N Methylsalsolinol Quantification

Chromatographic Techniques for Separation and Detection

Chromatography is a fundamental technique for separating the components of a mixture. iyte.edu.tr For the analysis of (R)-N-Methylsalsolinol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) have been employed, often in conjunction with specialized chiral separation techniques to resolve the enantiomers.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of this compound and related compounds due to its versatility and applicability to non-volatile and thermally labile molecules. nih.govnih.gov Reversed-phase HPLC (RP-HPLC) is a commonly used mode, where a nonpolar stationary phase is used with a polar mobile phase. capes.gov.br To enhance the separation and detection of polar compounds like this compound, which may have weak retention on standard C18 columns, specialized columns such as pentafluorophenylpropyl columns have been utilized. rsc.org

Ion-pair chromatography, a variation of RP-HPLC, has been successfully applied to the separation of salsolinol (B1200041) and N-methylsalsolinol enantiomers. nih.govnih.gov This technique involves adding an ion-pairing reagent to the mobile phase, which forms a neutral ion pair with the charged analyte, thereby improving its retention and separation on the reversed-phase column. nih.gov Detection in HPLC systems is often achieved using electrochemical detectors, fluorescence detectors, or diode array detectors, which provide the necessary sensitivity and selectivity for quantifying these biogenic compounds in complex samples like cerebrospinal fluid. capes.gov.brresearchgate.net

A significant challenge in HPLC analysis is the separation of enantiomers. One successful approach involves using a chiral mobile phase additive, such as β-cyclodextrin, in a reversed-phase ion-pair system. nih.govcapes.gov.br This method has demonstrated complete separation of the enantiomers of both salsolinol and N-methylsalsolinol. nih.govnih.gov The sensitivity of these HPLC methods can be quite high, with detection limits in the sub-picomole range per injection. nih.gov

Table 1: Examples of HPLC Conditions for this compound Analysis

FeatureHPLC Method 1HPLC Method 2HPLC Method 3
Technique Reversed-Phase HPLC with Chiral Mobile Phase AdditiveReversed-Phase Ion-Pair ChromatographyReversed-Phase HPLC
Column Not SpecifiedReversed-Phase ColumnPentafluorophenylpropyl Column
Mobile Phase β-cyclodextrin as chiral additiveβ-cyclodextrin and sodium 1-heptanesulfonateNot specified
Detection Not SpecifiedNot SpecifiedElectrochemical or Fluorescence
Application Preparative separation of this compoundQuantitative determination of salsolinol and N-methylsalsolinol enantiomersAnalysis in rat brain and human cerebrospinal fluid
Reference nih.gov nih.govnih.gov rsc.orgresearchgate.net

Gas Chromatography (GC) Methodologies

Gas Chromatography (GC) is another powerful technique used for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). nih.govnih.gov A key requirement for GC analysis is the volatility of the analytes. Since this compound is not inherently volatile, a derivatization step is necessary to convert it into a more volatile compound. nih.gov This often involves reacting the analyte with a silylating agent like N-methyl-N-trimethylsilyltrifluoroacetamide. nih.gov

GC-MS has been instrumental in demonstrating the endogenous N-methylation of salsolinol to N-methylsalsolinol in the brain. nih.gov By perfusing salsolinol through specific brain regions and analyzing the dialysate, researchers have been able to detect the formation of N-methylsalsolinol. nih.gov The use of selected-ion monitoring (SIM) in GC-MS provides high sensitivity and specificity for the detection of the target compound. nih.gov

Chiral Separation Techniques (e.g., cyclodextrin-modified columns)

The separation of enantiomers, a process known as chiral resolution, is critical for studying the distinct biological activities of (R)- and (S)-N-Methylsalsolinol. libretexts.orgrsc.org Since enantiomers possess identical physical and chemical properties in an achiral environment, specialized chiral separation techniques are required. libretexts.org

A widely used approach for the chiral separation of N-methylsalsolinol enantiomers involves the use of cyclodextrins. nih.govnih.govnih.gov Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with guest molecules. The differential interaction between the enantiomers and the chiral cavity of the cyclodextrin (B1172386) allows for their separation.

Cyclodextrins can be employed in two main ways in chromatography:

As a chiral mobile phase additive: In HPLC, β-cyclodextrin can be added to the mobile phase to achieve enantiomeric separation on a standard achiral column. nih.govnih.gov

As a chiral stationary phase (CSP): Cyclodextrin derivatives can be chemically bonded to a solid support (like silica (B1680970) gel) to create a chiral column for both HPLC and GC. nih.gov β-cyclodextrin-bonded silica gel columns have been successfully used for the enantioseparation of salsolinol. nih.gov

The choice of the appropriate chiral separation method depends on the specific analytical requirements, including the sample matrix, the required sensitivity, and the available instrumentation.

Mass Spectrometry (MS) Based Quantification

Mass spectrometry (MS) is a highly sensitive and specific detection method that is frequently coupled with chromatographic techniques for the quantification of this compound. nih.gov MS works by ionizing molecules and then separating them based on their mass-to-charge ratio (m/z). mdpi.com

Tandem Mass Spectrometry (LC-MS/MS) Approaches

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical tool that combines the separation capabilities of HPLC with the high selectivity and sensitivity of tandem mass spectrometry. nih.govnih.gov In LC-MS/MS, after the analytes are separated by the HPLC column, they are ionized (commonly using electrospray ionization, ESI) and then subjected to two stages of mass analysis. nih.govnih.gov This two-stage process, often performed on a triple quadrupole mass spectrometer, significantly reduces background noise and enhances the specificity of detection. rsc.org

LC-MS/MS methods have been developed for the simultaneous determination of salsolinol enantiomers and other related compounds in various biological matrices, including human plasma, cerebrospinal fluid, and rat brain tissue. rsc.orgnih.gov The use of stable isotope-labeled internal standards, such as deuterium-labeled salsolinol, can further improve the accuracy and reliability of quantification by correcting for variations in sample preparation and instrument response. nih.gov

Table 2: Key Parameters in LC-MS/MS Quantification of Salsolinol Derivatives

ParameterDescriptionExample ApplicationReference
Ionization Source Electrospray Ionization (ESI) is commonly used.Quantification of (R/S)-SAL enantiomers. nih.gov
Mass Analyzer Triple quadrupole or ion trap spectrometers are frequently employed.Detection of salsolinol and N-methylsalsolinol in rat brain. rsc.org
Detection Mode Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) enhances specificity.Quantification of (R/S)-SAL enantiomers using specific precursor-to-product ion transitions. nih.govimrpress.com
Internal Standard Stable isotope-labeled analogs (e.g., salsolinol-d4) improve accuracy.Isotope dilution HPLC/MS/MS of salsolinol. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the elemental composition of an analyte. google.com This capability is particularly useful for identifying unknown compounds and for confirming the identity of known compounds in complex samples. HRMS, often coupled with liquid chromatography (LC-HRMS), has been utilized in metabolomics studies to identify a wide range of metabolites, including this compound, in biological samples such as serum and tissues. nih.govmdpi.com The high resolving power of HRMS helps to differentiate between compounds with very similar masses, thereby increasing the confidence in compound identification. google.com

Stable Isotope Dilution Mass Spectrometry

Stable Isotope Dilution Mass Spectrometry (IDMS) is a powerful technique for achieving high accuracy and precision in quantitative analysis. wikipedia.org It is considered a definitive method because it uses a stable isotope-labeled version of the analyte as an internal standard. wikipedia.org This internal standard has nearly identical chemical and physical properties to the target analyte, allowing it to account for variations in sample preparation, chromatographic separation, and ionization efficiency, thus minimizing analytical errors.

In the context of quantifying tetrahydroisoquinolines, a stable isotope-labeled analogue, such as a deuterium-labeled version, is added to the sample at a known concentration before any processing steps. For the analysis of salsolinol, the precursor to N-methylsalsolinol, a deuterium-labeled analog (salsolinol-d4) has been successfully synthesized and used as an internal standard for HPLC/MS/MS analysis. This approach significantly improves assay accuracy and reliability by correcting for matrix effects and analyte loss during sample handling. The quantification is performed by measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. This ratio-based measurement is inherently more robust than relying on absolute signal intensity. wikipedia.org The use of IDMS can decrease the uncertainty of measurement results in chromatographic analyses significantly. wikipedia.org

Key Principles of Isotope Dilution Mass Spectrometry

Principle Description Source
Internal Standard A known amount of an isotopically enriched form of the analyte is added directly to the sample. wikipedia.org
Equilibration The isotopic standard is thoroughly mixed with the sample to ensure it undergoes the same processing as the native analyte. epa.gov
Ratio Measurement Mass spectrometry is used to measure the altered isotope ratio between the native analyte and the labeled standard.

| Quantification | The initial concentration of the analyte in the sample is calculated from the measured isotope ratio, the amount of standard added, and the known isotopic abundances. | epa.gov |

Electrochemical Detection Methods

Electrochemical detection (ED), often coupled with high-performance liquid chromatography (LC), offers a highly sensitive, simple, and rapid method for the analysis of electroactive compounds like this compound. researchgate.net This technique measures the current generated by the oxidation or reduction of the analyte at an electrode surface when a specific potential is applied. numberanalytics.com

Novel electrochemical detection systems utilizing chemically modified electrodes (CMEs) have been developed to enhance performance. For instance, functionalized multi-wall carbon nanotubes (MWNTs) have been used to modify electrodes, leading to a significant electrocatalytic effect on the current responses for this compound and related monoamine neurotransmitters. researchgate.net These MWNT-modified electrodes exhibit high sensitivity, stability, and a long operational life. researchgate.net Another approach involves using nano-crystalline Ce-doped lead dioxide film CMEs, which also show an efficient electrocatalytic effect for this compound. ebi.ac.uk

LC-ED methods with these advanced electrodes have demonstrated excellent performance, with linear detection ranges spanning over three orders of magnitude (R² > 0.995) for this compound and other related compounds. researchgate.netebi.ac.uk These methods have been successfully applied to determine the concentration of this compound in complex biological samples, such as the cerebrospinal fluid of Parkinson's disease patients. researchgate.netebi.ac.uk The primary techniques used within electrochemical detection include voltammetry (such as cyclic voltammetry and differential pulse voltammetry) and amperometry. researchgate.netnumberanalytics.com

Performance of LC-ED for this compound and Related Analytes

Analyte Detection Method Key Findings Source
This compound LC-ED with MWNT-modified electrode High sensitivity and stability; linear range over three orders of magnitude. researchgate.net
(R)-Salsolinol LC-ED with MWNT-modified electrode Good and stable current responses. researchgate.net
Dopamine (B1211576) (DA) LC-ED with MWNT-modified electrode Efficiently catalyzed current response. researchgate.net

Sample Preparation Strategies for Biological Matrices

The analysis of this compound in biological matrices such as cerebrospinal fluid, plasma, or tissue requires meticulous sample preparation to remove interfering substances and concentrate the analyte. researchgate.netnih.gov The choice of technique depends on the complexity of the matrix and the required sensitivity of the analytical method.

Extraction is a crucial step to isolate tetrahydroisoquinolines from the complex biological environment.

Solid-Phase Extraction (SPE) is a widely used technique for cleaning up and concentrating analytes from liquid samples. It relies on the partitioning of compounds between a solid sorbent and the liquid sample. Multi-walled carbon nanotubes (MWCNTs) have been explored as an effective sorbent material for the solid-phase extraction of various compounds due to their strong sorption properties and large surface area. researchgate.net

Liquid-Liquid Extraction (LLE) is a classic extraction method based on the differential solubility of a compound in two immiscible liquids. While effective, it can sometimes be more labor-intensive than SPE.

Protein Precipitation is a common first step for plasma or blood samples. It involves adding a solvent, such as acetonitrile (B52724) (often containing 0.1% formic acid), to the sample to denature and precipitate proteins. nih.govfrontiersin.org After centrifugation, the clear supernatant containing the analyte is collected for further analysis. nih.gov This method is straightforward but may be less selective than SPE. For instance, in one metabolomics study, rat blood samples were mixed with acetonitrile, vortexed, and centrifuged to remove proteins before analysis. nih.gov

Chemical derivatization is often employed to improve the analytical characteristics of target compounds for methods like gas chromatography-mass spectrometry (GC-MS) and LC-MS/MS. ddtjournal.comjfda-online.com The process converts the analyte into a derivative with more favorable properties, such as increased volatility for GC analysis, enhanced ionization efficiency for mass spectrometry, or improved chromatographic separation. jfda-online.comkoreascience.kr

For GC-MS analysis of catecholamines and related compounds, derivatization is essential to make them volatile. koreascience.kr A selective, two-step derivatization to form O-trimethylsilyl (TMS), N-heptafluorobutylacyl (HFBA) derivatives has been shown to be effective, providing sufficient sensitivity and good peak separation. koreascience.kr

In LC-MS/MS, derivatization can significantly enhance detection sensitivity, especially for compounds with low ionization efficiencies. ddtjournal.com Reagents are chosen to introduce a chemical moiety that is easily ionizable or that produces a characteristic product ion upon collision-induced dissociation (CID), which is ideal for selected reaction monitoring (SRM). ddtjournal.comwiley.com For example, 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) has been used as a derivatizing agent for biogenic amines, including N-methylsalsolinol, to create derivatives that yield specific product ions for sensitive MS/MS detection. ddtjournal.comwiley.com Dansyl chloride is another common reagent used to derivatize phenolic compounds, adding a dimethylamino group that improves ionization. wiley.com

Common Derivatization Reagents and Their Applications

Reagent Analyte Class Purpose Analytical Method Source
N-methyl-N-trimethyl-silyltrifluoroacetamide (MSTFA) Amines, Alcohols Increases volatility and thermal stability. GC-MS koreascience.kr
N-methyl-bis(heptafluorobutyramide) (MBHFBA) Amines Creates stable, volatile derivatives with good chromatographic properties. GC-MS koreascience.kr
4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) Biogenic amines (incl. N-methylsalsolinol) Enhances ionization and provides characteristic fragments for sensitive detection. LC-MS/MS ddtjournal.comwiley.com

| Dansyl chloride (Dns-Cl) | Phenols, Amines | Improves ionization efficiency and chromatographic separation on reversed-phase columns. | LC-MS/MS | wiley.com |

Investigations in Preclinical Disease Models of Neurodegeneration

Role in Experimental Models of Parkinsonian Syndromes

(R)-N-Methylsalsolinol has been identified as a dopamine-derived alkaloid that is found enantioselectively in human brains and accumulates in the nigrostriatal system. nih.gov Its concentration has been observed to be higher in the cerebrospinal fluid of individuals with Parkinson's disease, suggesting a potential involvement in the disease's pathogenesis. nih.govnih.gov

Rodent Models of Dopaminergic Neuron Degeneration (e.g., selective depletion in substantia nigra)

Animal and cellular models of Parkinson's disease have demonstrated that this compound is selectively cytotoxic to dopamine (B1211576) neurons. nih.gov Studies involving direct injection of this isoquinoline (B145761) into the rat striatum have successfully induced parkinsonism, with the resulting behavioral, biochemical, and pathological changes closely mirroring those observed in Parkinson's disease. nih.govresearchgate.net

A key finding from these rodent models is the selective depletion of dopaminergic neurons in the substantia nigra, a hallmark of Parkinson's disease. nih.govresearchgate.net This depletion occurs without a necrotic tissue reaction, pointing towards an apoptotic, or programmed cell death, process. nih.gov Further supporting this, this compound has been shown to induce DNA damage in dopaminergic neuroblastoma SH-SY5Y cells, a common in vitro model for studying dopaminergic neurons. nih.govresearchgate.net It is considered the only catechol isoquinoline with the demonstrated ability to deplete dopaminergic neurons in the substantia nigra. nih.gov The neurotoxic effects are potent, with N-methyl-(R)-salsolinol being more toxic than its precursor, salsolinol (B1200041). mdpi.com

The mechanism of toxicity is believed to involve the activation of caspase-3 and an increase in oxidative stress, leading to apoptosis of SH-SY5Y cells. mdpi.com The oxidation of N-methyl-(R)-salsolinol can lead to the formation of 1,2-dimethyl-6,7-dihydroxyisoquinolinium ions (DMDHIQ+), which, similar to the well-known neurotoxin MPP+, can inhibit mitochondrial complex I and increase reactive oxygen species, ultimately inducing apoptosis. mdpi.comuj.edu.pl

Table 1: Effects of this compound in Rodent Models of Parkinson's Disease

Model System Key Findings References
Rat Striatum (in vivo) Induces parkinsonism (behavioral, biochemical, and pathological changes). nih.govresearchgate.net
Rat Substantia Nigra Causes selective depletion of dopaminergic neurons. nih.govresearchgate.net
SH-SY5Y Cells (in vitro) Induces apoptosis and DNA damage in dopaminergic cells. nih.govresearchgate.netmdpi.com
Activates caspase-3 and increases oxidative stress. mdpi.com

In Vitro Models of Alpha-Synuclein (B15492655) Aggregation

The relationship between this compound and the aggregation of alpha-synuclein, another critical aspect of Parkinson's disease pathology, has been suggested. Some research indicates that N-methyl-salsolinol can dysregulate the transcription of the SNCA gene, which may lead to abnormal aggregation of alpha-synuclein in the cytoplasm. sci-hub.se However, detailed in vitro studies specifically demonstrating the direct influence of this compound on the aggregation kinetics of alpha-synuclein are not extensively documented in the reviewed literature. While general methods for studying alpha-synuclein aggregation in vitro are well-established, their specific application to investigate the effects of this compound is not prominently reported. nih.govnih.gov

Contributions to Other Neurodegenerative Disease Models

Currently, there is no established body of research indicating the use of this compound in preclinical models of other neurodegenerative diseases such as Alzheimer's disease, amyotrophic lateral sclerosis (ALS), or Huntington's disease. The scientific literature to date has predominantly focused on its role as a potential endogenous neurotoxin in the context of Parkinson's disease.

Advanced Research Methodologies and Future Directions

Omics Approaches in (R)-N-Methylsalsolinol Research

"Omics" encompasses a range of high-throughput methods designed to analyze the entire collection of a specific type of biological molecule. These approaches provide a holistic view of the molecular landscape, offering insights into how this compound influences or is influenced by complex biological systems.

Proteomics, the large-scale study of proteins, is a valuable tool for analyzing the cellular and molecular changes associated with neurodegenerative diseases like Parkinson's disease (PD). mdpi.com While direct proteomics studies focusing exclusively on this compound are not extensively detailed in the provided results, the integration of proteomics with other omics data is highlighted as a powerful strategy. mdpi.com For instance, combining proteomics with metabolomics in the analysis of cerebrospinal fluid (CSF) can provide a more comprehensive understanding of the pathological processes in PD, where this compound is a relevant metabolite. mdpi.comresearchgate.net This integrated approach allows researchers to identify correlations between protein alterations and metabolic changes, potentially revealing the downstream effects of compounds like this compound on cellular protein networks. mdpi.com

Metabolomics, the systematic study of small molecules (metabolites) within a biological system, has been instrumental in detecting and quantifying this compound in various biological contexts.

In Glioma: An integrated multi-omics study involving metabolomics, transcriptomics, and microbiomics on glioma tissues identified this compound as one of the key metabolites associated with the presence of intratumoral microbes. nih.gov This finding suggests a potential link between the tumor microenvironment, its microbial inhabitants, and the production or modulation of this specific compound. nih.gov

In Nephrotoxicity Models: A metabolomics study investigating the effects of the antibiotic colistin (B93849) in mice identified this compound as a dose-dependent, upregulated metabolite in the kidney. frontiersin.orgnih.gov This indicates that the compound's levels can be perturbed by external chemical stressors, highlighting its potential role in drug-induced toxicity pathways. frontiersin.org

In Parkinson's Disease: Metabolomic analyses of cerebrospinal fluid (CSF) have shown that levels of this compound, a dopamine-derived alkaloid, are increased in patients with Parkinson's disease. hmdb.canih.gov This has led to the hypothesis that the compound may be involved in the pathogenesis of the disease. nih.gov

Table 1: Summary of Omics Studies Featuring this compound

Omics Type Study Context Key Findings Related to this compound
Metabolomics & Transcriptomics Glioma Identified as a metabolite associated with intratumoral microbes; these microbes were linked to changes in the expression of neuron-related genes. nih.gov
Metabolomics Colistin-Induced Nephrotoxicity Found to be an upregulated, dose-responding metabolite in the kidney, suggesting its involvement in drug-induced metabolic perturbations. frontiersin.orgnih.gov
Metabolomics Parkinson's Disease Levels are significantly increased in the cerebrospinal fluid of newly diagnosed, untreated patients. hmdb.canih.gov

| Proteomics (Integrated) | Parkinson's Disease | Integrated analysis with metabolomics provides a comprehensive view of pathological processes; this compound is a key metabolite in this context. mdpi.comresearchgate.net |

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism under specific conditions. frontiersin.orgfrontiersin.org A multi-omics analysis of glioma tissues integrated transcriptomics with metabolomics and microbiomics. nih.gov This study revealed that genes associated with intratumoral microbes were enriched in multiple pathways related to synapses. nih.gov The investigation further suggested that the intratumoral microbiome might influence the expression of these neuron-related genes through the action of bacteria-associated metabolites, which included this compound. nih.gov This provides a direct link between the presence of the compound and alterations at the gene expression level within a specific disease context. nih.gov

Metabolomics Investigations

In Silico Modeling and Computational Chemistry Applications

Computational methods, collectively known as in silico modeling, have become indispensable in modern drug discovery and molecular biology. These techniques use computer simulations to predict how molecules will behave and interact, saving significant time and resources in the laboratory.

Molecular docking predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org Molecular dynamics (MD) simulations provide a view of the time-dependent behavior of a molecular system, showing how atoms and molecules move and interact over time. ucsf.edunih.gov

Interaction with Dopamine (B1211576) Receptors: While not performed directly on this compound, molecular docking studies on its parent compound, salsolinol (B1200041), have confirmed its ability to interact with dopamine D2 receptors. acs.org Subsequent MD simulations on the (S)-salsolinol-receptor complex demonstrated the stability of these interactions over a 200-nanosecond period. acs.org Such studies provide a framework for understanding how this compound might similarly bind to and modulate receptor function.

Fragment-Based Drug Design: In a study aimed at identifying new inhibitors for DNA Methyltransferase-1 (DNMT1), this compound was selected as a promising fragment through molecular docking simulations. nih.gov This indicates that its core structure possesses favorable characteristics for binding within the DNMT1 active site. nih.gov

Structure-Activity Relationship (SAR) analysis aims to understand how the chemical structure of a compound influences its biological activity. drugdesign.org Virtual, or computational, SAR allows for the prediction of activity for novel, unsynthesized compounds.

In the context of DNMT1 inhibitor design, this compound served as a starting scaffold. nih.gov Using a computational technique called fragment growing, researchers virtually attached different chemical groups to the this compound core to probe the protein's binding site and enhance affinity. nih.gov This process led to the design of new, more complex ligands (named C-2129 and C-2140) derived from the this compound structure. nih.govresearchgate.net Molecular docking simulations of these new virtual compounds predicted they would have high potency as DNMT1 inhibitors, demonstrating the power of in silico models to guide the design of new molecules with desired biological activities based on an initial chemical scaffold. nih.gov

Table 2: Overview of In Silico Studies Involving this compound

Computational Method Target Protein Study Objective Key Finding / Outcome
Molecular Docking DNA Methyltransferase-1 (DNMT1) To identify potential fragments for developing DNMT1 inhibitors for breast cancer therapy. nih.govresearchgate.net This compound was identified as a suitable starting fragment for inhibitor design. nih.gov
Fragment Growing & Molecular Docking DNA Methyltransferase-1 (DNMT1) To design novel, potent inhibitors based on the this compound scaffold. nih.gov Generated two new potential inhibitors (C-2129, C-2140) with predicted high potency. nih.govresearchgate.net

| Molecular Docking & Dynamics (on related compound) | Dopamine D2 Receptor | To model the binding ability of the closely related compound, salsolinol. acs.org | Docking predicted a stable binding mode, which was confirmed for the (S)-enantiomer via molecular dynamics simulations, providing a model for potential interactions. acs.org |

Table 3: Chemical Compounds Mentioned in the Article

Compound Name
This compound
(S)-N-Methylsalsolinol
(R)-salsolinol
(S)-salsolinol
1,2-dimethyl-6,7-dihydroxyisoquinolinium ion
C-2129
C-2140
Colistin
Dopamine

Molecular Docking and Dynamics Simulations [7, 21]

Development of Novel Experimental Probes and Tools

The advancement of research into this compound is intrinsically linked to the development of more sophisticated and sensitive analytical tools. Current methodologies, while effective to a degree, face limitations that newer technologies aim to overcome.

A significant area of development is in the realm of electrochemical sensors. Researchers have fabricated novel electrochemical detectors (ED) with chemically modified electrodes (CME) for use with liquid chromatography (LC). researchgate.net For instance, a nano crystalline Ce-doped lead dioxide film modified electrode has been shown to enhance the detection of this compound. researchgate.net Similarly, functionalized multi-wall carbon nanotubes (MWNTs) have been used to create CMEs that exhibit a strong electrocatalytic effect, leading to high sensitivity and stability in detecting this compound and related monoamine neurotransmitters. researchgate.net These advanced electrodes offer larger effective surface areas and higher electrochemically catalytic activity, which are crucial for analyzing the low concentrations of these compounds found in biological samples. researchgate.net

Fluorescent probes represent another promising frontier. While specific fluorescent probes for this compound are still an emerging area, the principle has been demonstrated for related compounds and assays. For example, the fluorescent probe JC-1 is used to detect changes in mitochondrial membrane potential, a key event in the apoptotic processes potentially induced by this compound. imrpress.comimrpress.com The development of specific, high-affinity fluorescent probes for this compound would enable real-time imaging and quantification in living cells, providing invaluable insights into its subcellular localization and dynamic interactions.

Computational fragment-based drug design is also being employed to develop new molecular tools. This in silico approach allows for the design and screening of novel ligands that can interact with specific biological targets. mdpi.comnih.gov For example, this compound itself has been used as a fragment to grow new potential ligands for DNA methyltransferase-1 (DNMT1). mdpi.comnih.gov This methodology could be reversed to design specific probes or inhibitors for enzymes involved in the metabolism of this compound.

Finally, advancements in mass spectrometry, particularly tandem mass spectrometry (MS/MS) coupled with liquid chromatography (LC-MS/MS), continue to improve the quantification and identification of this compound and its metabolites in complex biological matrices like cerebrospinal fluid (CSF). nih.gov Stable isotope dilution techniques combined with chiral high-performance liquid chromatography (HPLC) and ESI-MS/MS have been developed for the accurate quantification of salsolinol enantiomers, the precursors to this compound. nih.gov

Table 1: Emerging Experimental Probes and Tools for this compound Research

Tool/Probe Type Specific Example/Method Application Potential Advantages
Electrochemical Sensors Nano crystalline Ce-doped lead dioxide film CMELC-ED for detection in CSFHigh sensitivity and specificity
Functionalized multi-wall carbon nanotube CMELC-ED for detection of (R)-NMSal and neurotransmittersEnhanced electrocatalytic effect, stability
Fluorescent Probes JC-1Measuring mitochondrial membrane potential changesReal-time monitoring of apoptosis-related events
Rhodamine 123 and Hoechst 33258Staining mitochondria and nuclei for fluorescence microscopyVisualization of cellular health and morphology
Computational Tools Fragment-based drug designIn silico design of novel ligands/probesReduces cost and time in drug/probe discovery
Advanced Chromatography Chiral HPLC with ESI-MS/MSQuantification of (R/S)-salsolinol enantiomersHigh accuracy and reliability for precursor analysis

Unexplored Research Avenues and Gaps in Understanding

Despite decades of research, significant gaps remain in our understanding of this compound's role in neurobiology and disease. These unexplored avenues represent critical areas for future investigation.

A major gap is the definitive characterization of the enzymes responsible for its synthesis and metabolism. While an (R)-salsolinol synthase and a neutral N-methyltransferase have been proposed to be involved in the formation of this compound, the specific genes and amino acid sequences for these enzymes have not been fully identified and purified. imrpress.comnih.gov This lack of molecular identity hampers the development of specific inhibitors and the creation of genetic models to study the consequences of its over- or under-production. The circumstances under which dopamine metabolism shifts towards salsolinol production are also not well understood. uj.edu.pl

The precise downstream molecular targets and signaling pathways affected by this compound are still being elucidated. While it is known to induce oxidative stress and apoptosis, and potentially inhibit mitochondrial complex I, the full spectrum of its interactions with cellular components is unknown. mdpi.com For instance, molecular docking studies suggest potential interactions with dopamine D2 receptors, but the functional consequences of this binding need experimental validation. acs.org Further research is needed to identify all the receptors, enzymes, and transcription factors that this compound interacts with to mediate its effects.

Another area ripe for exploration is the potential for non-dopaminergic effects of this compound. Most research has focused on its toxicity to dopaminergic neurons, given its structural similarity to other dopaminergic toxins. explorationpub.com However, its effects on other neuronal populations, such as serotonergic or noradrenergic systems, and on glial cells (astrocytes and microglia) are largely unexplored. Given that it has been shown to inhibit monoamine oxidase (MAO), an enzyme that degrades multiple neurotransmitters, its effects could be more widespread than currently appreciated. researchgate.netnih.gov

The role of this compound in the context of other contributing factors to neurodegeneration is also an important, yet understudied, area. How it interacts with genetic predispositions, environmental toxins, and the aging process to influence disease risk and progression is a complex question that requires investigation. For example, studies on parkin knockdown cells suggest a link between this genetic factor and elevated levels of salsolinol and N-methylsalsolinol. nih.gov

Finally, the potential for endogenous protective mechanisms against this compound toxicity is an intriguing and unexplored avenue. The body may have mechanisms to neutralize or eliminate this compound, and understanding these could open up new therapeutic strategies. The observation that low doses of its precursor, salsolinol, may have neuroprotective effects suggests a complex, dose-dependent biology that warrants further investigation. mdpi.com

Methodological Challenges and Refinements in Current Research

Research on this compound is fraught with methodological challenges that can impact the reliability and interpretation of findings. Addressing these challenges through refinement of existing techniques and development of new ones is crucial for advancing the field.

A primary challenge lies in the accurate and sensitive detection of this compound in biological samples. researchgate.net The compound is present at very low concentrations, making its quantification difficult. This necessitates highly sensitive analytical techniques like HPLC with electrochemical detection or mass spectrometry. nih.govuj.edu.pl However, even with these methods, discrepancies in reported concentrations exist, which may be due to differences in sample handling, post-mortem delays, and the specific analytical method employed (e.g., GC/MS versus LC-MS/MS). uj.edu.pl Standardization of these protocols is needed to ensure comparability across studies.

The chemical instability of this compound and its precursors presents another significant hurdle. These catechol-containing compounds are easily oxidized, especially in basic solutions, which can lead to their degradation during sample preparation and analysis. nih.gov This requires meticulous sample handling, often involving the use of antioxidants and acidic conditions to preserve the integrity of the analytes.

Distinguishing between the endogenously produced (R)-enantiomer and the (S)-enantiomer, which can be formed non-enzymatically or introduced from exogenous sources, is a critical challenge. nih.gov This requires chiral separation techniques, such as chiral HPLC or chiral gas chromatography, to accurately quantify the specific enantiomer of interest. nih.gov The development of more robust and accessible chiral separation methods would greatly benefit the field.

In in vitro studies, a major challenge is creating cellular models that accurately recapitulate the conditions of the human brain. Cell lines like SH-SY5Y neuroblastoma cells are commonly used, but they may not fully reflect the complex physiology of mature dopaminergic neurons in the substantia nigra. mdpi.comacs.org Furthermore, it can be difficult to distinguish between the enzymatic and non-enzymatic (Pictet-Spengler reaction) formation of salsolinol within cells, which complicates the interpretation of studies on salsolinol synthase. imrpress.com The development of more sophisticated models, such as 3D neurosphere cultures or induced pluripotent stem cell (iPSC)-derived dopaminergic neurons from patients, could provide more physiologically relevant systems for study. umons.ac.be

Finally, in vivo research faces the challenge of delivering this compound to the brain in a controlled manner and monitoring its effects over time. Its ability to cross the blood-brain barrier and its pharmacokinetic profile are not fully characterized. uj.edu.pl Techniques like in vivo microdialysis allow for the sampling of neurotransmitters and metabolites from specific brain regions, but this is an invasive procedure with its own set of technical challenges. researchgate.nethelsinki.fi The development of non-invasive imaging techniques, such as positron emission tomography (PET) ligands specific for this compound or the enzymes that produce it, would be a major breakthrough for studying its dynamics in the living brain.

Q & A

Q. What enzymatic pathways are involved in the biosynthesis of (R)-N-Methylsalsolinol, and how can researchers validate these pathways experimentally?

this compound is synthesized via a two-step process: (1) non-enzymatic Pictet-Spengler condensation of dopamine with acetaldehyde or formaldehyde to form salsolinol, followed by (2) enzymatic N-methylation catalyzed by (R)-salsolinol N-methyltransferase . To validate these pathways, researchers should employ stereospecific chromatography (e.g., chiral HPLC) to distinguish enantiomers and quantify their ratios in CNS tissues . Knockdown models (e.g., siRNA targeting methyltransferases) and isotopic tracing (e.g., ¹³C-labeled dopamine) can confirm enzymatic contributions .

Q. What analytical methods are recommended for quantifying this compound in biological samples, and how do they address enantiomer specificity?

Liquid chromatography paired with amperometric detection or mass spectrometry (LC-MS/MS) is optimal for quantification . Chiral columns (e.g., β-cyclodextrin-based) are critical to resolve (R)- and (S)-enantiomers, as their biological activities differ significantly (e.g., S-salsolinol binds µ-opioid receptors more potently) . Internal standards (e.g., deuterated analogs) should be used to correct for matrix effects in CSF or brain homogenates .

Q. How do in vitro models (e.g., SH-SY5Y or PC12 cells) recapitulate the neurotoxic effects of this compound, and what endpoints should be prioritized?

Neuroblastoma cell lines (SH-SY5Y, PC12) exposed to this compound (10–100 µM) exhibit mitochondrial dysfunction (e.g., reduced ATP production, ROS generation) and apoptosis via caspase-3 activation . Key endpoints include:

  • Mitochondrial complex II activity (succinate dehydrogenase inhibition) .
  • Quinone formation (spectrophotometric detection at 490 nm) .
  • Dopaminergic marker loss (e.g., tyrosine hydroxylase immunofluorescence) .

Advanced Research Questions

Q. How can multi-omics approaches elucidate the role of this compound in glioma-microbiota interactions?

Integrative analysis of metabolomics (quantifying this compound), transcriptomics (e.g., GRIN2B expression), and 16S rRNA sequencing (e.g., Limosilactobacillus abundance) can identify microbial-metabolite-gene networks . Mediation analysis (e.g., PROCESS macro) is critical to statistically link bacterial taxa (e.g., Limosilactobacillus) to metabolite-mediated gene regulation (e.g., RIMKLA upregulation, Pmediation = 0.042) .

Q. What computational strategies are effective in evaluating this compound as a therapeutic fragment for targets like DNA methyltransferase-1?

Fragment-based drug design (FBDD) using tools like MOE or AutoDock involves:

  • Virtual screening of alkaloid libraries with toxicity filters (e.g., DataWarrior).
  • Flexible docking to assess binding affinity (∆G) and RMSD values for DNMT1 active sites .
  • Molecular dynamics simulations (100 ns) to validate stability of this compound-protein interactions .

Q. How can conflicting data on this compound levels in Parkinson’s disease be resolved through experimental design?

Contradictions (e.g., elevated CSF levels vs. no correlation with disease severity) arise from confounders like L-DOPA treatment and age . Mitigation strategies include:

  • Stratifying cohorts by treatment duration and dose.
  • Using stereospecific assays to exclude racemic mixtures .
  • Longitudinal sampling to track metabolite dynamics post-diagnosis .

Q. What mechanisms underlie the neurotoxicity of this compound quinones, and how can their effects be pharmacologically mitigated?

Quinones derived from this compound (via peroxidase oxidation) form adducts with mitochondrial proteins, inducing oxidative stress . Protective strategies include:

  • Quinone scavengers (e.g., N-acetylcysteine) to reduce adduct formation.
  • Metal chelators (e.g., deferoxamine) to inhibit auto-oxidation .
  • Le Chatelier-driven depletion using quinone-binding nanoparticles .

Methodological Notes

  • Stereochemical Analysis : Always employ chiral separation techniques to avoid confounding results from racemic mixtures .
  • Confounding Factors : Control for L-DOPA use, age, and sample handling (e.g., rapid freezing to prevent ex vivo oxidation) .
  • Multi-Omics Integration : Use platforms like MetaboAnalyst for pathway enrichment and mediation modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.